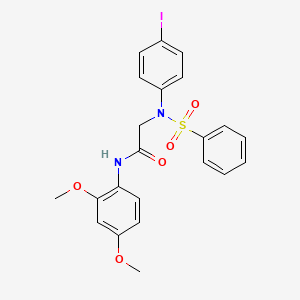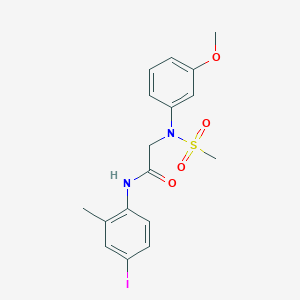![molecular formula C20H14N2O5S B3534064 4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid](/img/structure/B3534064.png)
4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid
Descripción general
Descripción
4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid is a complex organic compound that features a unique combination of chromen, thiazole, and butanoic acid moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Moiety: The chromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The chromen and thiazole moieties are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Assembly: The butanoic acid group is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the chromen and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole/chromen compounds.
Aplicaciones Científicas De Investigación
4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, resulting in changes in gene expression and protein activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Known for its anticonvulsant properties.
3-(4-Oxo-4H-benzo[h]chromen-2-yl)benzoic acid: Studied for its potential anticancer activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Investigated for their antiviral properties.
Uniqueness
4-Oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid is unique due to its combination of chromen, thiazole, and butanoic acid moieties, which confer a diverse range of biological activities and potential applications. Its structural complexity and versatility make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c23-17(7-8-18(24)25)22-20-21-15(10-28-20)14-9-13-12-4-2-1-3-11(12)5-6-16(13)27-19(14)26/h1-6,9-10H,7-8H2,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUYOYKECRTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3533989.png)
![3-(3-chlorophenyl)-1-[(3-fluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533992.png)
![1-[(2-methoxybenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3533994.png)

![methyl 4-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3534004.png)
![7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3534006.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-isobutylbenzenesulfonamide](/img/structure/B3534009.png)
![ethyl 4-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3534020.png)

![N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3534032.png)
![1-[(2-Chlorophenyl)methyl]-8-(3-methoxyphenoxy)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3534036.png)
![N~1~-(4-iodo-2-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534042.png)


